molecular formula C28H23Cl2N3O4S B056324 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid CAS No. 121608-36-4

1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid

Cat. No. B056324
CAS RN: 121608-36-4
M. Wt: 568.5 g/mol
InChI Key: GHAWZYGKVZFVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, also known as DCMF, is a thiobarbituric acid derivative that has been extensively studied for its potential use in scientific research. DCMF has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various cellular and molecular processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is not fully understood, but it is thought to involve the inhibition of various cellular signaling pathways. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause cellular damage.
Biochemical and Physiological Effects:
1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has a variety of biochemical and physiological effects that make it a valuable tool for scientific research. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the activity of various enzymes, including protein kinases, cyclooxygenases, and lipoxygenases. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to have antioxidant and anti-inflammatory effects, and has been shown to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid in lab experiments is its ability to selectively inhibit the activity of specific enzymes and signaling pathways, which can help researchers to better understand the underlying mechanisms of various cellular and molecular processes. However, one limitation of using 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are several potential future directions for research on 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid. One area of interest is the development of novel 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, and to identify its potential therapeutic applications in various disease states. Finally, research is also needed to better understand the potential risks associated with the use of 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid, and to develop strategies to minimize these risks in experimental systems.

Synthesis Methods

1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid can be synthesized using a variety of methods, including the reaction of 2,6-dichloroaniline with p-methoxybenzaldehyde and 4-morpholinophenylacetic acid, followed by the addition of thiourea and barbituric acid. The resulting product is then purified using various chromatography techniques.

Scientific Research Applications

1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory effects in animal models. Additionally, 1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

121608-36-4

Product Name

1-(2,6-Dichlorophenyl)-5-(p-methoxybenzylidene)-3-(4-(morpholino)phenyl)thiobarbituric acid

Molecular Formula

C28H23Cl2N3O4S

Molecular Weight

568.5 g/mol

IUPAC Name

(5Z)-1-(2,6-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C28H23Cl2N3O4S/c1-36-21-11-5-18(6-12-21)17-22-26(34)32(20-9-7-19(8-10-20)31-13-15-37-16-14-31)28(38)33(27(22)35)25-23(29)3-2-4-24(25)30/h2-12,17H,13-16H2,1H3/b22-17-

InChI Key

GHAWZYGKVZFVIR-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5

SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)N5CCOCC5

synonyms

(5Z)-1-(2,6-dichlorophenyl)-5-[(4-methoxyphenyl)methylidene]-3-(4-morp holin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Origin of Product

United States

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